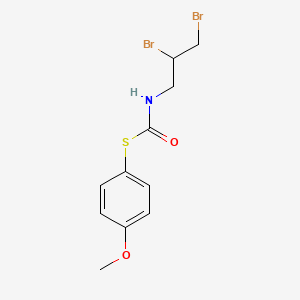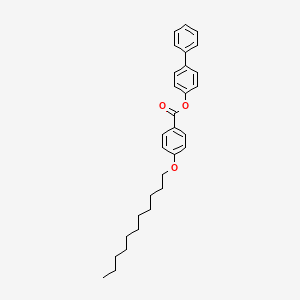
4-Phenoxyphenyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxyphenyl cyclopropanecarboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a member of the cyclopropanecarboxylate family, which is characterized by the presence of a cyclopropane ring attached to a carboxylate group. This compound is often used as an intermediate in the synthesis of other chemicals and has notable insecticidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl cyclopropanecarboxylate typically involves the reaction of 4-phenoxyphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→4-Phenoxyphenyl cyclopropanecarboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenoxyphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopropanecarboxylates.
Wissenschaftliche Forschungsanwendungen
4-Phenoxyphenyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Phenoxyphenyl cyclopropanecarboxylate involves its interaction with the nervous system of insects. It acts by disrupting the normal function of voltage-gated sodium channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect. The molecular targets include the sodium channels in the axonal membranes, and the pathways involved are related to the disruption of normal nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, containing a cyclopropanecarboxylate ester group.
Fenvalerate: Another insecticide with a similar mode of action, also containing a cyclopropanecarboxylate ester group.
Uniqueness
4-Phenoxyphenyl cyclopropanecarboxylate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. Compared to permethrin and fenvalerate, it may exhibit different levels of potency and selectivity in its insecticidal action.
Eigenschaften
CAS-Nummer |
66264-09-3 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(4-phenoxyphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C16H14O3/c17-16(12-6-7-12)19-15-10-8-14(9-11-15)18-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
InChI-Schlüssel |
SITYBJTYGXLKPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
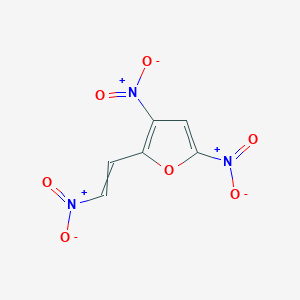



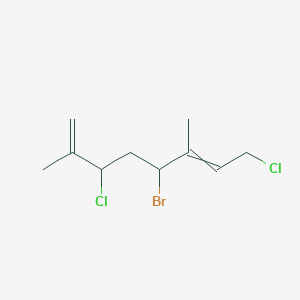
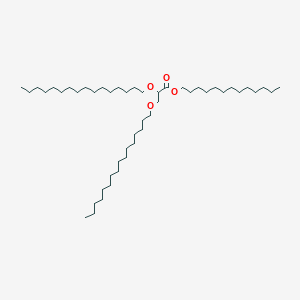
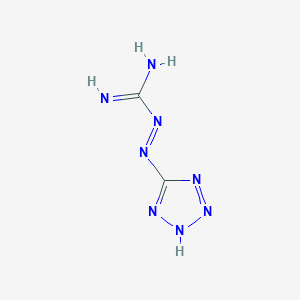
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
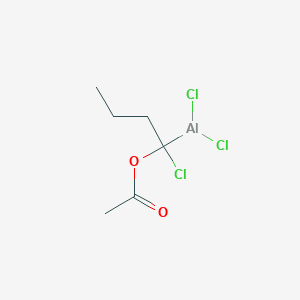
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
